molecular formula C7H10O4 B12850979 Methyl 3-(oxetan-3-yl)-3-oxo-propanoate

Methyl 3-(oxetan-3-yl)-3-oxo-propanoate

Cat. No.: B12850979
M. Wt: 158.15 g/mol
InChI Key: NNHVWSRNBWUKKP-UHFFFAOYSA-N
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Description

Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is an organic compound featuring an oxetane ring, a highly strained four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(oxetan-3-yl)-3-oxo-propanoate typically involves the formation of the oxetane ring followed by esterification. One common method starts with the cyclization of a suitable precursor, such as a 3-hydroxypropanoate derivative, under acidic or basic conditions to form the oxetane ring. This is followed by esterification with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize high-throughput reactors and optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality. Catalysts and solvents are chosen to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxetan-3-yl)-3-oxo-propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles like amines or thiols replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is used as a building block for synthesizing more complex molecules. Its strained oxetane ring makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its ability to inhibit enzymes or receptors involved in disease pathways, offering potential treatments for conditions like cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and resins. Its reactive oxetane ring can be polymerized to form materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(oxetan-3-yl)-3-oxo-propanoate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological targets. This modification can inhibit enzyme activity or alter receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-butanoate: Similar ester structure but lacks the oxetane ring.

    Ethyl 3-(oxetan-3-yl)-3-oxo-propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(tetrahydrofuran-3-yl)-3-oxo-propanoate: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.

Uniqueness

Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is unique due to its strained oxetane ring, which imparts distinct reactivity compared to other similar compounds. This strain makes it more reactive in ring-opening reactions, providing a versatile intermediate for synthesizing a wide range of derivatives.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 3-(oxetan-3-yl)-3-oxopropanoate

InChI

InChI=1S/C7H10O4/c1-10-7(9)2-6(8)5-3-11-4-5/h5H,2-4H2,1H3

InChI Key

NNHVWSRNBWUKKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1COC1

Origin of Product

United States

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